N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 4-chloro-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with pyrazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium azide, and thiolates.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-nitrophenyl)-1H-pyrazole-1-carboxamide
- N-(4-fluoro-3-nitrophenyl)-1H-pyrazole-1-carboxamide
- N-(4-methyl-3-nitrophenyl)-1H-pyrazole-1-carboxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its bromo and fluoro analogs. Additionally, the chloro group enhances the compound’s binding affinity to certain biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)pyrazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3/c11-8-3-2-7(6-9(8)15(17)18)13-10(16)14-5-1-4-12-14/h1-6H,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNWHNFPBWQZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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